molecular formula C13H18BN3O2 B11856580 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5H-pyrrolo[2,3-B]pyrazine

5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5H-pyrrolo[2,3-B]pyrazine

Cat. No.: B11856580
M. Wt: 259.11 g/mol
InChI Key: RSIBEFWHFXAOGI-UHFFFAOYSA-N
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Description

5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5H-pyrrolo[2,3-B]pyrazine is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a pyrrolo[2,3-B]pyrazine core. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5H-pyrrolo[2,3-B]pyrazine typically involves the borylation of a suitable precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyrrolo[2,3-B]pyrazine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can lead to scalable and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5H-pyrrolo[2,3-B]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5H-pyrrolo[2,3-B]pyrazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.

    Biology: Investigated for its potential as a fluorescent probe for detecting biomolecules and as a precursor for bioactive compounds.

    Medicine: Explored for its role in drug discovery and development, particularly in the synthesis of boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5H-pyrrolo[2,3-B]pyrazine involves its ability to form stable complexes with various molecular targets. The boron atom can interact with nucleophiles, such as hydroxyl or amino groups, leading to the formation of boronate esters or amides. These interactions can modulate the activity of enzymes or receptors, thereby influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5H-pyrrolo[2,3-B]pyrazine lies in its pyrrolo[2,3-B]pyrazine core, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of heterocyclic compounds and in applications requiring specific reactivity and selectivity .

Properties

Molecular Formula

C13H18BN3O2

Molecular Weight

259.11 g/mol

IUPAC Name

5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyrazine

InChI

InChI=1S/C13H18BN3O2/c1-12(2)13(3,4)19-14(18-12)10-8-15-9-6-7-17(5)11(9)16-10/h6-8H,1-5H3

InChI Key

RSIBEFWHFXAOGI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C3C=CN(C3=N2)C

Origin of Product

United States

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